molecular formula C7H7NO4 B095565 2,3-Dihydropyridine-2,6-dicarboxylic acid CAS No. 16052-12-3

2,3-Dihydropyridine-2,6-dicarboxylic acid

Cat. No. B095565
CAS RN: 16052-12-3
M. Wt: 169.13 g/mol
InChI Key: UWOCFOFVIBZJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydropyridine-2,6-dicarboxylic acid, also known as (S)-2,3-dihydrodipicolinate, belongs to the class of alpha amino acids and derivatives . It is a significant class of pharmacologically active molecules present in the natural system and biomimetic reducing agents due to their unprecedented and broad-spectrum biological applications .


Synthesis Analysis

The synthesis of 2,3-Dihydropyridine-2,6-dicarboxylic acid involves the electrocarboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg−Pt electrodes in an undivided cell . The targeted compounds were established by 1H,13C NMR, IR, and ESI-MS .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydropyridine-2,6-dicarboxylic acid involves a carboxyl functional group, CO2H. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

The chemical reactions of 2,3-Dihydropyridine-2,6-dicarboxylic acid involve three successive protonation steps . The protonation constants of each step (log10K) are calculated as 10.74 ± 0.01, 3.22 ± 0.02, and 1.63 ± 0.03 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydropyridine-2,6-dicarboxylic acid are influenced by its carboxyl functional group. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Scientific Research Applications

  • Synthesis and Characterization :

    • Yin et al. (2013) described the efficient construction of 1,2-Dihydropyridine-5,6-dicarboxylates through a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol, highlighting a method for forming the dihydropyridine skeleton (Yin, Zhu, Wang, Lu, & Wang, 2013).
    • Rucins et al. (2020) focused on the synthesis of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines, which are used as intermediates in the synthesis of various lipid-like compounds based on the 1,4-dihydropyridine cycle (Rucins et al., 2020).
  • Catalytic Applications :

    • Mu et al. (2021) reported a modular organocatalytic sequence for the synthesis of chiral 1,2-dihydropyridines, demonstrating a flexible strategy for creating structurally diverse dihydropyridines, which are significant in pharmaceuticals (Mu, Cui, Zeng, Yu, & Zhou, 2021).
  • Luminescent and Structural Properties :

    • Yang et al. (2012) explored the synthesis and characterization of 3D metal–organic frameworks polymers using pyridine-2,6-dicarboxylic acid, showcasing the luminescent and structural properties of these compounds (Yang, Song, Zhang, Zhang, Wu, Bu, & Ren, 2012).
  • Biological Applications :

    • Xiao et al. (2011) synthesized novel ligands containing pyridine-2,6-dicarboxylic acid unit and their complexes with Eu(III), Tb(III) ions, exploring their applications in biological imaging (Xiao, Chen, Mei, Yin, Zhang, & Cao, 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The present synthetic protocol of 2,3-Dihydropyridine-2,6-dicarboxylic acid would open new gates for other researchers to develop new molecules by bioisosteres of these substrates . The equilibrium between fundamental and applied science is shifted towards practical applications of the knowledge discovered earlier .

properties

CAS RN

16052-12-3

Product Name

2,3-Dihydropyridine-2,6-dicarboxylic acid

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

2,3-dihydropyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12)

InChI Key

UWOCFOFVIBZJGH-UHFFFAOYSA-N

SMILES

C1C=CC(=NC1C(=O)O)C(=O)O

Canonical SMILES

C1C=CC(=NC1C(=O)O)C(=O)O

Other CAS RN

16052-12-3

physical_description

Solid

synonyms

2,3-dihydropyridine-2,6-dicarboxylic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dihydrodipicolinate reductase ternary crystals can be produced by mixing dihydrodipicolinate reductase with a 1.5 molar excess of NADPH and a 2.5 molar excess of 2,6-pyridinedicarboxylate (PDC) for 30-45 minutes at 4° C. to obtain a ternary complex of NADPH, PDC and dihydrodipicolinate reductase. Next, a precipitant solution containing polyethylene glycol, a salt and a buffer is provided. A droplet of dihydrodipicolinate reductase solution is mixed with a droplet of precipitant solution to obtain a mixed droplet solution. The mixed droplet solution is suspended over a well of precipitant solution in a sealed container. The vapor pressure of the precipitant solution in the well must be lower than the vapor pressure of the mixed droplet solution. The mixed droplet solution is allowed to stand for a period of time sufficient for dihydrodipicolinate reductase ternary crystals to grow to a predetermined size. Crystals appear in one to three weeks.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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